molecular formula C36H57N3O57S9 B1262283 (2R,3R,4S)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid

(2R,3R,4S)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid

Cat. No.: B1262283
M. Wt: 1732.4 g/mol
InChI Key: OQPBDGAWBQTHPM-YKPGFUNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-deoxy-2-O-sulfo-alpha-L-threo-hex-4-enopyranuronosyl-(1->4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1->4)-2-O-sulfo-alpha-L-idopyranuronosyl-(1->4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1->4)-2-O-sulfo-alpha-L-idopyranuronosyl-(1->4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranose is a complex polysaccharide derivative. It is structurally related to heparin, a well-known anticoagulant. This compound is characterized by multiple sulfation and sulfoamino groups, which contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simple sugar derivatives. The key steps include:

    Protection and Deprotection: Protecting groups are used to selectively react with specific hydroxyl groups.

    Sulfation: Introduction of sulfo groups using reagents like sulfur trioxide-pyridine complex.

    Glycosylation: Formation of glycosidic bonds between sugar units using glycosyl donors and acceptors.

    Sulfoamino Group Introduction: Incorporation of sulfoamino groups through reactions with sulfonamide derivatives.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated synthesizers and reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can target the carbonyl groups in the sugar units.

    Substitution: Sulfo and sulfoamino groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like periodate or permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents like amines or thiols.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to alcohols.

    Substitution: Formation of new derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activity.

    Study of Polysaccharides: Helps in understanding the structure-activity relationship of sulfated polysaccharides.

Biology

    Cell Signaling: Investigated for its role in cell signaling pathways due to its interaction with growth factors and cytokines.

    Anticoagulant Activity: Studied for its potential as an anticoagulant, similar to heparin.

Medicine

    Therapeutic Agent: Potential use as a therapeutic agent in conditions requiring anticoagulation.

    Drug Delivery: Explored for its ability to enhance drug delivery through its interaction with cell membranes.

Industry

    Biomaterials: Used in the development of biomaterials for medical applications.

    Pharmaceuticals: Incorporated into pharmaceutical formulations for enhanced efficacy.

Mechanism of Action

The compound exerts its effects primarily through its interaction with proteins and enzymes involved in coagulation and cell signaling. The sulfation pattern plays a crucial role in binding to specific molecular targets, such as antithrombin and growth factors. This interaction modulates the activity of these proteins, leading to anticoagulant and other biological effects.

Comparison with Similar Compounds

Similar Compounds

    Heparin: A well-known anticoagulant with a similar structure but different sulfation pattern.

    Chondroitin Sulfate: Another sulfated polysaccharide with different biological activities.

    Dermatan Sulfate: Similar in structure but with distinct biological functions.

Uniqueness

The unique combination of sulfation and sulfoamino groups in this compound gives it distinct biological properties, making it a valuable tool in scientific research and potential therapeutic applications.

Conclusion

The compound 4-deoxy-2-O-sulfo-alpha-L-threo-hex-4-enopyranuronosyl-(1->4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1->4)-2-O-sulfo-alpha-L-idopyranuronosyl-(1->4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1->4)-2-O-sulfo-alpha-L-idopyranuronosyl-(1->4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranose is a complex and versatile molecule with significant potential in various fields of research and industry. Its unique structure and biological properties make it a subject of ongoing scientific interest.

Properties

Molecular Formula

C36H57N3O57S9

Molecular Weight

1732.4 g/mol

IUPAC Name

(2R,3R,4S)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C36H57N3O57S9/c40-5-1-6(28(46)47)84-34(18(5)94-103(71,72)73)87-20-8(3-81-101(65,66)67)85-32(11(14(20)42)38-98(56,57)58)90-23-17(45)25(96-105(77,78)79)36(93-27(23)30(50)51)89-21-9(4-82-102(68,69)70)86-33(12(15(21)43)39-99(59,60)61)91-22-16(44)24(95-104(74,75)76)35(92-26(22)29(48)49)88-19-7(2-80-100(62,63)64)83-31(52)10(13(19)41)37-97(53,54)55/h1,5,7-27,31-45,52H,2-4H2,(H,46,47)(H,48,49)(H,50,51)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)/t5-,7+,8+,9+,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20+,21+,22-,23-,24+,25+,26+,27+,31-,32+,33+,34-,35+,36+/m0/s1

InChI Key

OQPBDGAWBQTHPM-YKPGFUNCSA-N

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)O)O[C@H]3[C@@H]([C@H]([C@@H](O[C@H]3C(=O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)NS(=O)(=O)O)O[C@H]5[C@@H]([C@H]([C@@H](O[C@H]5C(=O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)NS(=O)(=O)O)O)COS(=O)(=O)O)OS(=O)(=O)O)O)COS(=O)(=O)O)OS(=O)(=O)O)O)COS(=O)(=O)O)C(=O)O

Canonical SMILES

C1=C(OC(C(C1O)OS(=O)(=O)O)OC2C(OC(C(C2O)NS(=O)(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(OC(C(C4O)NS(=O)(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(OC(C(C6O)NS(=O)(=O)O)O)COS(=O)(=O)O)OS(=O)(=O)O)O)COS(=O)(=O)O)OS(=O)(=O)O)O)COS(=O)(=O)O)C(=O)O

Origin of Product

United States

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